Morpholin-4-yl-(4-prop-2-ynoxyphenyl)methanone
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Overview
Description
Morpholin-4-yl-(4-prop-2-ynoxyphenyl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a prop-2-ynoxy group, and a phenylmethanone moiety, making it a versatile building block in organic synthesis and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl-(4-prop-2-ynoxyphenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with propargyl bromide in the presence of a base such as potassium carbonate to form 4-(prop-2-ynoxy)benzophenone. This intermediate is then reacted with morpholine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl-(4-prop-2-ynoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the prop-2-ynoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Morpholin-4-yl-(4-prop-2-ynoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the synthesis of chemical probes for studying biological systems.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Morpholin-4-yl-(4-prop-2-ynoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can form covalent bonds with biological molecules through its alkyne group, enabling it to modify proteins or nucleic acids. This property is particularly useful in the development of photoaffinity probes and other chemical biology tools .
Comparison with Similar Compounds
Similar Compounds
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone)
Uniqueness
Morpholin-4-yl-(4-prop-2-ynoxyphenyl)methanone stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. Its morpholine ring and prop-2-ynoxy group enable a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
morpholin-4-yl-(4-prop-2-ynoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-9-18-13-5-3-12(4-6-13)14(16)15-7-10-17-11-8-15/h1,3-6H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJWHTZNCFQAPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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